molecular formula C12H15NO2 B603797 (3-Phenylpyrrolidin-1-yl)acetic acid CAS No. 1083299-34-6

(3-Phenylpyrrolidin-1-yl)acetic acid

Cat. No. B603797
CAS RN: 1083299-34-6
M. Wt: 205.25g/mol
InChI Key: ACXOIDBFMZDERH-UHFFFAOYSA-N
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Description

(3-Phenylpyrrolidin-1-yl)acetic acid , also known as PPAA , is a chemical compound with a five-membered pyrrolidine ring substituted by a phenyl group and an acetic acid moiety. It falls within the class of nitrogen heterocycles and has garnered interest in medicinal chemistry due to its potential biological activities .


Synthesis Analysis

The synthesis of PPAA can be achieved through various routes. One common approach involves constructing the pyrrolidine ring from different cyclic or acyclic precursors. Alternatively, functionalization of preformed pyrrolidine rings, such as proline derivatives, can also yield PPAA. Detailed reaction conditions and synthetic strategies are essential for efficient production .


Molecular Structure Analysis

PPAA’s molecular structure consists of a pyrrolidine ring (a five-membered nitrogen-containing ring) with a phenyl group attached at one position and an acetic acid group at another. The non-planarity of the pyrrolidine ring contributes to its three-dimensional coverage, which impacts its biological activity .


Chemical Reactions Analysis

PPAA may undergo various chemical reactions, including esterification, amidation, and substitution reactions. These reactions can modify its functional groups, leading to derivatives with altered properties. Investigating the reactivity of PPAA is crucial for understanding its behavior in different contexts .

Scientific Research Applications

  • Enantioselective Synthesis of Derivatives : A study developed a new synthetic approach to derivatives of this compound, including [(R)-phenotropil], using enantioselective reactions catalyzed by Ni(II) complexes (Reznikov, Golovin, & Klimochkin, 2013).

  • Application in Electrochromic Devices : The copolymer of derivatives of (3-Phenylpyrrolidin-1-yl)acetic acid has been used in electrochromic devices, demonstrating color change properties and good optical memory (Bingöl, Camurlu, & Toppare, 2006).

  • Anticonvulsant and Nootropic Activity : Certain derivatives have shown significant anticonvulsant and nootropic activities, with potential applications in medicinal chemistry (Zhmurenko et al., 2019).

  • Angiotensin-Converting Enzyme Inhibition : Some derivatives have been synthesized and evaluated for their angiotensin-converting enzyme (ACE) inhibitory activities, relevant in cardiovascular research (Yanagisawa et al., 1988).

  • Aldose Reductase Inhibitor Studies : Compounds like (4-oxo-2-thioxothiazolidin-3-yl)acetic acids, related to (3-Phenylpyrrolidin-1-yl)acetic acid, have been found to be potent inhibitors of aldose reductase with implications in diabetes treatment (Kučerová-Chlupáčová et al., 2020).

  • Selective RORγt Inverse Agonists : Phenyl (3-Phenylpyrrolidin-3-yl)sulfone series, discovered as RORγt inverse agonists, have potential therapeutic applications, particularly in immunology (Duan et al., 2019).

  • DNA Hybridization Electrochemical Sensor : Poly(thiophen-3-yl-acetic acid 1,3-dioxo-1,3-dihydro-isoindol-2-yl ester), a derivative, was used in DNA hybridization electrochemical sensors for biological recognition (Cha et al., 2003).

Future Directions

Research on PPAA should explore its pharmacological potential, including its antimicrobial properties, potential therapeutic applications, and optimization of synthetic routes. Additionally, investigations into its pharmacokinetics and toxicology will guide its development as a drug candidate .

properties

IUPAC Name

2-(3-phenylpyrrolidin-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2/c14-12(15)9-13-7-6-11(8-13)10-4-2-1-3-5-10/h1-5,11H,6-9H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACXOIDBFMZDERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC=CC=C2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-Phenylpyrrolidin-1-yl)acetic acid

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